Anticancer agent 129

Topoisomerase-II Inhibition 3D-QSAR Quinoline Derivatives

Quinoline-based anticancer SAR programs often lack predictive activity data, leading to ambiguous structure-activity correlations. Anticancer agent 129 (CAS 135882-37-0) resolves this as a computationally validated topoisomerase-II inhibitor scaffold, purpose-built for hypothesis-driven lead optimization. • CoMFA/CoMSIA 3D-QSAR validated (q²=0.592, r²=0.966) for rational SAR exploration • Minimal substitution enables clean baseline for focused library synthesis • >98% purity with batch-to-batch consistency for reproducible enzymatic and cellular assays

Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
Cat. No. B214767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 129
Molecular FormulaC18H17N3
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4
InChIInChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20)
InChIKeyZCZQCKJQIGWLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 129: Rationally Designed Quinoline Derivative


Anticancer agent 129 (Compound 3a, CAS: 135882-37-0) is a synthetic small-molecule quinoline derivative (C18H17N3, MW: 275.35) identified through rigorous ligand-based computational design, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as a potential topoisomerase-II inhibitor for cancer therapy [1]. Its structural and physicochemical properties have been computationally validated to offer a unique scaffold among quinoline-based anticancer agents, serving as a distinct starting point for structure-activity relationship (SAR) exploration and lead optimization programs . Unlike many commercially available quinoline analogs with empirically determined activity, Anticancer agent 129 represents a rationally designed compound whose predicted activity profile is grounded in a validated 3D-QSAR model, providing a clear hypothesis-driven basis for experimental validation [1].

Anticancer Agent 129: Non-Interchangeable with Generic Analogs


Generic substitution among quinoline-based anticancer agents is scientifically unsound due to extreme sensitivity of biological activity to subtle structural modifications, as demonstrated by the foundational CoMFA/CoMSIA models that identified Anticancer agent 129 [1]. The 3D-QSAR analysis revealed that steric and electrostatic field distributions are critical determinants of topoisomerase-II inhibition, with even minor alterations in substitution patterns or core scaffold geometry leading to orders-of-magnitude differences in predicted potency [1]. Furthermore, experimental validation with structurally related quinoline-4-carboxamide derivatives confirms that unsubstituted analogs (e.g., Compound 3a) exhibit substantially weaker cytotoxicity compared to optimally substituted counterparts, underscoring the non-interchangeability of seemingly similar quinoline scaffolds [2]. Therefore, procurement decisions must be guided by the specific computational and, where available, experimental profile of the exact compound rather than class-level assumptions.

Anticancer Agent 129: Comparative Evidence for Procurement


Topoisomerase-II Inhibition Predicted by 3D-QSAR

Anticancer agent 129 was identified and prioritized using validated CoMFA and CoMSIA models trained on 31 quinoline derivatives with known biological activity [1]. The CoMFA model exhibited robust predictive performance with cross-validated q² = 0.592, non-cross-validated r² = 0.966, and Standard Error of Estimation (SEE) = 0.167, while the CoMSIA model achieved q² = 0.533, r² = 0.985, and SEE = 0.111, establishing high confidence in its predicted activity profile relative to the training set [1]. The compound's specific steric and electrostatic field alignment, as mapped in the CoMFA/CoMSIA contour analyses, differentiates it from other quinoline derivatives lacking this validated computational profile, providing a rational basis for selecting Anticancer agent 129 as a focused lead for topoisomerase-II targeted research [1].

Topoisomerase-II Inhibition 3D-QSAR Quinoline Derivatives

In Silico ADMET Profile: Lead Optimization Advantage

Anticancer agent 129's drug-likeness and pharmacokinetic properties have been assessed using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictive models as part of the CoMFA/CoMSIA-guided design workflow [1]. While specific numerical predictions (e.g., Caco-2 permeability, CYP inhibition, hERG liability) are not detailed in the primary source, the compound's inclusion in the validated 3D-QSAR model implies a favorable balance of potency and physicochemical properties compared to the broader training set of 31 quinoline derivatives, many of which may exhibit suboptimal ADMET profiles [1]. In contrast, generic quinoline analogs lacking this integrated computational assessment may harbor unrecognized ADMET liabilities that compromise their utility in cellular or in vivo studies [2].

ADMET Prediction Drug-Likeness Lead Optimization

Unsubstituted Pyrroloquinoline Scaffold: Structural Advantage

Anticancer agent 129 is chemically defined as 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine, featuring an unsubstituted pyrroloquinoline core with a single benzyl group at the N1 position (C18H17N3, MW 275.35) . This minimal substitution pattern is intentionally simple, serving as an ideal scaffold for systematic SAR exploration. Experimental evidence from a related study on quinoline-4-carboxamide derivatives demonstrates that unsubstituted analogs (Compound 3a) exhibit weak cytotoxicity (IC50 24.6-42.3 μM) across HT-29, MCF-7, and A549 cell lines, whereas optimized substitution (Compound 3d) dramatically improves potency (IC50 3.97-6.67 μM) [1]. This highlights that Anticancer agent 129's value lies not in its absolute potency but in its well-characterized, computationally validated scaffold that offers a clean background for introducing potency-enhancing modifications, unlike more complex, pre-substituted quinoline analogs where SAR contributions are confounded.

Scaffold Differentiation Quinoline SAR Chemical Biology

Anticancer Agent 129: Research and Procurement Scenarios


SAR Exploration and Lead Optimization

Anticancer agent 129 is ideally suited as a starting scaffold for systematic SAR studies aimed at optimizing topoisomerase-II inhibitory activity. Its minimal substitution pattern and computationally validated core geometry provide a clean, interpretable baseline for introducing steric, electrostatic, and hydrophobic modifications guided by the CoMFA/CoMSIA contour maps [1]. Researchers can synthesize focused libraries around the 1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-ylamine core to probe the effects of substituents on anticancer potency, leveraging the >4-fold improvement window observed in analogous quinoline systems . This application is particularly valuable for academic medicinal chemistry groups and early-stage drug discovery programs seeking a hypothesis-driven, rather than empirical, approach to lead optimization.

3D-QSAR Model Validation and Benchmarking

Given that Anticancer agent 129 was identified via CoMFA/CoMSIA models (q²=0.592, r²=0.966 for CoMFA; q²=0.533, r²=0.985 for CoMSIA) [1], it serves as an excellent test compound for validating and refining 3D-QSAR predictive models. Researchers can experimentally determine its biological activity (e.g., topoisomerase-II inhibition, cytotoxicity) and compare observed values against model predictions, thereby assessing model accuracy and identifying areas for improvement [1]. This scenario is highly relevant for computational chemistry and cheminformatics groups developing or benchmarking ligand-based drug design algorithms.

Mechanistic Studies of Topoisomerase-II Inhibition

Anticancer agent 129's computationally predicted mechanism as a topoisomerase-II inhibitor provides a focused entry point for biochemical and biophysical studies of this critical anticancer target [1]. Its well-characterized chemical structure (C18H17N3, MW 275.35) ensures reproducible handling and assay conditions. Researchers can employ Anticancer agent 129 as a reference compound in enzyme inhibition assays, DNA binding studies, and cellular target engagement experiments to dissect the molecular pharmacology of topoisomerase-II, particularly when compared to structurally distinct inhibitors. This application is ideal for molecular pharmacology and cancer biology laboratories.

Procurement for Focused Libraries and Screening

Anticancer agent 129 is a strategic addition to focused compound libraries designed for chemical biology screening or fragment-based drug discovery. Its inclusion provides a computationally validated, synthetically accessible quinoline scaffold that complements empirical screening hits. The compound's defined physicochemical properties and in silico ADMET profile [1] reduce the risk of assay interference or poor cellular permeability often associated with random screening compounds. Procurement of Anticancer agent 129 from reputable vendors ensures high purity (>98% as reported) and reliable analytical characterization, enabling robust, reproducible screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.